molecular formula C5H4F2N2 B12997263 2,4-Difluoropyridin-3(4H)-imine

2,4-Difluoropyridin-3(4H)-imine

Cat. No.: B12997263
M. Wt: 130.10 g/mol
InChI Key: FDGVLDPYBBJGDU-UHFFFAOYSA-N
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Description

2,4-Difluoropyridin-3(4H)-imine: is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of two fluorine atoms at the 2nd and 4th positions of the pyridine ring and an imine group at the 3rd position. The unique structural features of this compound make it an important intermediate in various chemical syntheses and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoropyridin-3(4H)-imine typically involves the fluorination of pyridine derivatives. One common method is the treatment of 2,4-difluoropyridine with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoropyridin-3(4H)-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Nitriles.

    Reduction: Amines.

Scientific Research Applications

2,4-Difluoropyridin-3(4H)-imine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Difluoropyridin-3(4H)-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This leads to the modulation of biological pathways, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoropyridin-3(4H)-imine is unique due to the presence of both fluorine atoms and an imine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in the synthesis of complex molecules and the development of new pharmaceuticals .

Properties

Molecular Formula

C5H4F2N2

Molecular Weight

130.10 g/mol

IUPAC Name

2,4-difluoro-4H-pyridin-3-imine

InChI

InChI=1S/C5H4F2N2/c6-3-1-2-9-5(7)4(3)8/h1-3,8H

InChI Key

FDGVLDPYBBJGDU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N)C1F)F

Origin of Product

United States

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